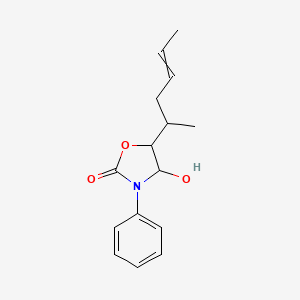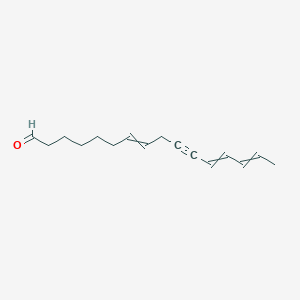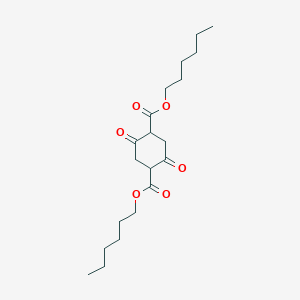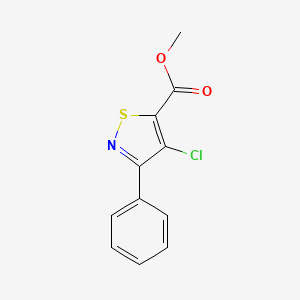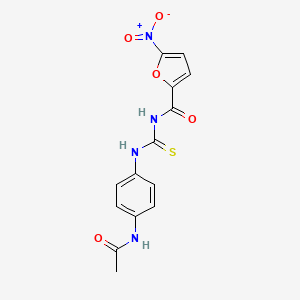
Butane, 1-(methylthio)-4-(propylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butane, 1-(methylthio)-4-(propylthio)-: is an organic compound that belongs to the class of thioethers Thioethers are characterized by the presence of a sulfur atom bonded to two alkyl or aryl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butane, 1-(methylthio)-4-(propylthio)- can be achieved through several methods. One common approach involves the alkylation of butane derivatives with methylthio and propylthio groups. The reaction typically requires a strong base, such as sodium hydride, to deprotonate the starting material, followed by the addition of methylthio and propylthio reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One potential route is the catalytic hydrogenation of precursor compounds in the presence of a suitable catalyst, such as palladium on carbon. This method allows for the selective introduction of thioether groups under mild conditions, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Butane, 1-(methylthio)-4-(propylthio)- undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiols using reducing agents such as lithium aluminum hydride.
Substitution: The thioether groups can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Alkyl halides, strong bases
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Alkylated thioethers
Wissenschaftliche Forschungsanwendungen
Butane, 1-(methylthio)-4-(propylthio)- has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biological Studies: The compound’s thioether groups make it a useful probe for studying sulfur-containing biomolecules and their interactions.
Industrial Chemistry: It is used as an intermediate in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism by which Butane, 1-(methylthio)-4-(propylthio)- exerts its effects is primarily through its thioether groups. These groups can undergo various chemical transformations, such as oxidation and substitution, which enable the compound to interact with different molecular targets. The sulfur atoms in the thioether groups can form strong bonds with metal ions, making the compound useful in catalysis and coordination chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **Butane, 1-(methylthio)-2-(propylthio)-
- **Butane, 1-(ethylthio)-4-(propylthio)-
- **Butane, 1-(methylthio)-4-(butylthio)-
Uniqueness
Butane, 1-(methylthio)-4-(propylthio)- is unique due to the specific positioning of its thioether groups. This arrangement allows for distinct chemical reactivity and interactions compared to other similar compounds. For example, the presence of both methylthio and propylthio groups provides a balance of steric and electronic effects, making the compound versatile in various chemical reactions.
Eigenschaften
CAS-Nummer |
118972-43-3 |
|---|---|
Molekularformel |
C8H18S2 |
Molekulargewicht |
178.4 g/mol |
IUPAC-Name |
1-methylsulfanyl-4-propylsulfanylbutane |
InChI |
InChI=1S/C8H18S2/c1-3-6-10-8-5-4-7-9-2/h3-8H2,1-2H3 |
InChI-Schlüssel |
IGQQSDUCZZSANE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSCCCCSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(3H-Indol-3-ylidene)methyl]amino}benzene-1-thiol](/img/structure/B14306358.png)

![2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-thione](/img/structure/B14306370.png)
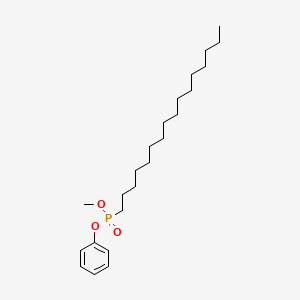
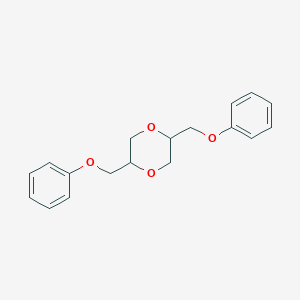
![1-Bromo-3-[(E)-2-bromovinyl]benzene](/img/structure/B14306385.png)
![6-(Methylsulfanyl)-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one](/img/structure/B14306393.png)
